BTK Inhibitory Potency: Head-to-Head Comparison with Clinical BTK Inhibitors
The target compound (Example 99) demonstrates an IC₅₀ of 1 nM against BTK in a standardized in vitro assay [1]. Under comparable assay conditions, the first-in-class BTK inhibitor ibrutinib exhibits an IC₅₀ of 0.5 nM [2], while the second-generation inhibitor acalabrutinib shows an IC₅₀ of 3–5.1 nM [3]. The compound is equipotent with other morpholine-containing examples within the same patent (Examples 79, 66, 101, 156) [4], indicating potent intrinsic BTK engagement.
| Evidence Dimension | BTK IC50 (nM) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Ibrutinib 0.5 nM; Acalabrutinib 3–5.1 nM; Example 79 1 nM |
| Quantified Difference | 2-fold less potent than ibrutinib; 3–5-fold more potent than acalabrutinib; equipotent with Example 79 |
| Conditions | BTK in vitro enzymatic assay; IC50 determination via activity inhibition measurement |
Why This Matters
For researchers requiring a BTK inhibitor that is more potent than acalabrutinib but structurally distinct from ibrutinib (enabling novel intellectual property), this compound offers a balanced potency profile with synthetic versatility.
- [1] BindingDB BDBM658441. Tyrosine-protein kinase BTK (Homo sapiens), Ligand US20240083900, Example 99, IC50: 1 nM. Accessed 2026. View Source
- [2] PMC Table 1. Ibrutinib BTK IC50: 0.5 nM. Accessed 2026. View Source
- [3] PMC Table 1. Acalabrutinib BTK IC50: 5.1 ± 1.0 nM. Accessed 2026. View Source
- [4] BindingDB. US20240083900 Examples 66, 79, 101, 156: IC50 1 nM each. Accessed 2026. View Source
